

# Spectroscopic data (NMR, IR, UV-Vis) for 2,4,4'-Trihydroxybenzophenone characterization

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## Compound of Interest

Compound Name: **2,4,4'-Trihydroxybenzophenone**

Cat. No.: **B074534**

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## A Spectroscopic Guide to the Characterization of 2,4,4'-Trihydroxybenzophenone

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **2,4,4'-Trihydroxybenzophenone**. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation and confirmation of this compound. Beyond a mere presentation of data, this guide offers insights into the correlation between molecular structure and spectral output, empowering researchers to confidently identify and characterize **2,4,4'-Trihydroxybenzophenone**.

## Introduction to 2,4,4'-Trihydroxybenzophenone

**2,4,4'-Trihydroxybenzophenone** is a polyhydroxy-substituted benzophenone with the molecular formula  $C_{13}H_{10}O_4$ .<sup>[1][2]</sup> Its structure, featuring two phenyl rings linked by a carbonyl group and adorned with three hydroxyl groups, gives rise to a unique spectroscopic fingerprint. This compound and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science, often serving as key intermediates in organic synthesis.<sup>[3]</sup> Accurate and thorough characterization is paramount to ensure purity, confirm identity, and understand the chemical properties of the molecule.

The strategic placement of the hydroxyl groups on the phenyl rings creates a distinct electronic and steric environment for each atom, which is directly reflected in the spectroscopic data. The following sections will explore how  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and UV-Vis spectroscopy can be leveraged to probe these structural nuances.

## Molecular Structure and Numbering

To facilitate the interpretation of spectroscopic data, a clear understanding of the molecular structure and atomic numbering is essential. The following diagram illustrates the structure of **2,4,4'-Trihydroxybenzophenone** with the conventional numbering scheme used for spectral assignments.

Caption: Molecular structure of **2,4,4'-Trihydroxybenzophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### $^1\text{H}$ NMR Spectroscopy

Proton NMR ( $^1\text{H}$  NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the  $^1\text{H}$  NMR spectrum of **2,4,4'-Trihydroxybenzophenone** is particularly informative.

Expected  $^1\text{H}$  NMR Spectral Data:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 9.5 - 10.5	Singlet (broad)	1H	OH at C-4'
~ 7.5 - 7.8	Multiplet	2H	H-2', H-6'
~ 6.8 - 7.1	Multiplet	2H	H-3', H-5'
~ 7.2 - 7.4	Doublet	1H	H-6
~ 6.3 - 6.5	Multiplet	2H	H-3, H-5
~ 5.0 - 6.0	Singlet (broad)	2H	OH at C-2, C-4

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation:

- **Hydroxyl Protons:** The signals for the hydroxyl protons are typically broad and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
- **Aromatic Protons:** The protons on the 4-hydroxyphenyl ring (ring B) are expected to show a typical AA'BB' system, appearing as two multiplets. The protons on the 2,4-dihydroxyphenyl ring (ring A) will exhibit a more complex splitting pattern due to the presence of two hydroxyl groups. The proton at the 6-position is ortho to the carbonyl group and is expected to be deshielded, appearing at a higher chemical shift.

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR ( $^{13}\text{C}$  NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Expected  $^{13}\text{C}$  NMR Spectral Data:

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 195 - 200	C=O (carbonyl)
~ 160 - 165	C-2, C-4, C-4' (carbons attached to OH)
~ 130 - 135	C-2', C-6'
~ 115 - 120	C-1'
~ 110 - 115	C-3', C-5'
~ 105 - 110	C-6
~ 100 - 105	C-1, C-3, C-5

Note: Chemical shifts are approximate and can vary depending on the solvent.

Interpretation:

- Carbonyl Carbon: The carbonyl carbon of the benzophenone moiety is significantly deshielded and appears at a characteristic downfield chemical shift.[\[4\]](#)
- Hydroxylated Aromatic Carbons: The carbon atoms directly bonded to the hydroxyl groups (C-2, C-4, and C-4') are shielded and appear at higher field compared to other aromatic carbons.
- Other Aromatic Carbons: The remaining aromatic carbons give rise to a series of signals in the aromatic region of the spectrum. The specific chemical shifts are influenced by the electronic effects of the hydroxyl and carbonyl substituents.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
3600 - 3200	Strong, Broad	O-H stretching (phenolic)
~ 1630	Strong	C=O stretching (ketone, conjugated)
1600 - 1450	Medium to Strong	C=C stretching (aromatic)
1300 - 1000	Medium	C-O stretching (phenol)
900 - 675	Strong	C-H bending (aromatic, out-of-plane)

#### Interpretation:

- O-H Stretching: The broad and intense absorption band in the high-frequency region is a clear indication of the presence of hydroxyl groups and is broadened due to hydrogen bonding.
- C=O Stretching: The strong absorption band around 1630 cm<sup>-1</sup> is characteristic of a conjugated ketone. The conjugation with the aromatic rings lowers the stretching frequency compared to a non-conjugated ketone.[\[4\]](#)
- Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm<sup>-1</sup> region confirm the presence of the aromatic rings.
- C-O Stretching: The C-O stretching vibrations of the phenolic groups are also observable.
- Aromatic C-H Bending: The pattern of out-of-plane C-H bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals.

#### Expected UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ ):

Wavelength ( $\lambda_{\text{max}}$ , nm)	Solvent	Electronic Transition
~ 290	Methanol	$\pi \rightarrow \pi$
~ 330	Methanol	$n \rightarrow \pi$

Note:  $\lambda_{\text{max}}$  values are approximate and can be influenced by the solvent.[\[5\]](#)

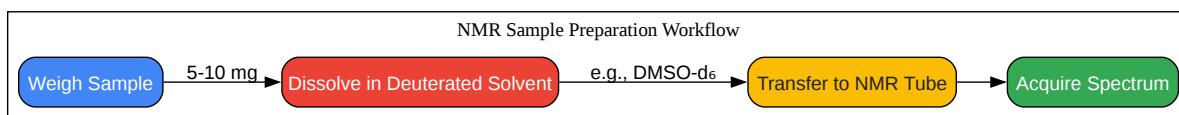
Interpretation:

- $\pi \rightarrow \pi$  Transition:<sup>\*</sup> The more intense absorption band at a shorter wavelength is attributed to the  $\pi \rightarrow \pi^*$  electronic transition within the conjugated system of the benzophenone core.
- $n \rightarrow \pi$  Transition:<sup>\*</sup> The less intense absorption band at a longer wavelength is characteristic of the  $n \rightarrow \pi^*$  transition of the carbonyl group. The hydroxyl substituents on the aromatic rings can cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzophenone.

## Experimental Protocols

To obtain high-quality spectroscopic data, it is crucial to follow standardized experimental procedures.

## NMR Spectroscopy Sample Preparation



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## Sources

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